5-Methyl-2-trifluoromethyl-thiazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

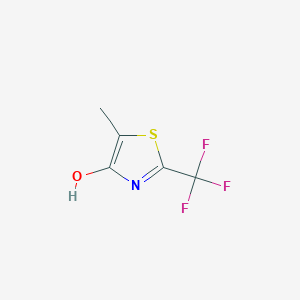

5-Methyl-2-trifluoromethyl-thiazol-4-ol is a chemical compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 . It is used in scientific research and has diverse applications in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 2-position with a trifluoromethyl group and at the 5-position with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-trifluoromethyl-thiazol-4-ol are not fully detailed in the sources I found. The compound is stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including compounds like “5-Methyl-2-trifluoromethyl-thiazol-4-ol”, often exhibit antimicrobial properties. They have been shown to be effective against a range of bacteria and fungi, such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .

Antifungal Activity

Similar compounds have been synthesized and screened for their antifungal activity. This suggests that “5-Methyl-2-trifluoromethyl-thiazol-4-ol” could potentially be used in the development of new antifungal agents .

Antibacterial Activity

Thiazole derivatives have also been tested for their in vitro antibacterial activity against various strains such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi. This indicates a potential application in creating new antibacterial drugs .

Anticancer Activity

Some thiazole derivatives are known for their anticancer properties, such as tiazofurin. Research into similar compounds could lead to the development of novel anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for the development of anti-inflammatory medications .

Antioxidant Activity

Thiazoles have shown antioxidant activities, suggesting that “5-Methyl-2-trifluoromethyl-thiazol-4-ol” could be researched for its potential as an antioxidant agent .

Hepatoprotective Activity

Given the hepatoprotective activities observed in some thiazole compounds, there is a possibility that “5-Methyl-2-trifluoromethyl-thiazol-4-ol” could be explored for liver protection applications .

Anti-Alzheimer’s Activity

Thiazole derivatives have been associated with anti-Alzheimer’s activity, indicating a potential research avenue for “5-Methyl-2-trifluoromethyl-thiazol-4-ol” in this field .

Mécanisme D'action

Target of Action

The primary targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol are currently unknown . Thiazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological outcomes .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the diverse biological activities of thiazole derivatives , it is likely that this compound could have a wide range of effects.

Propriétés

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPWMIOVEOJEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)

![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)

![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)

![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)